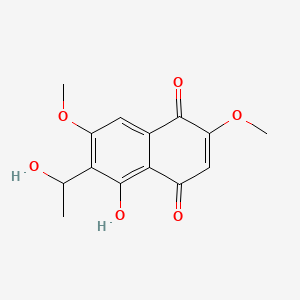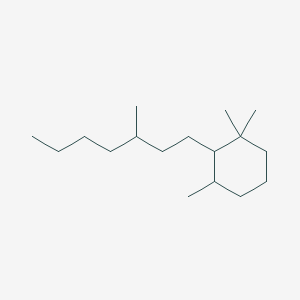
1,1,3-Trimethyl-2-(3-methylheptyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3-Trimethyl-2-(3-methylheptyl)cyclohexane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This particular compound is characterized by its cyclohexane ring substituted with three methyl groups and a 3-methylheptyl group. Its molecular formula is C17H34 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Trimethyl-2-(3-methylheptyl)cyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes, such as using zeolite catalysts for the alkylation reactions. These methods are designed to maximize yield and minimize by-products. The reaction conditions are optimized for large-scale production, often involving continuous flow reactors and precise temperature control .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,3-Trimethyl-2-(3-methylheptyl)cyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, Pd or Pt catalyst, elevated pressure.
Substitution: Cl2 or Br2, UV light or heat.
Major Products
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated cyclohexane derivatives.
Applications De Recherche Scientifique
1,1,3-Trimethyl-2-(3-methylheptyl)cyclohexane has various applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics of cycloalkane derivatives.
Biology: Investigated for its potential biological activity and interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the synthesis of specialty chemicals and as a solvent in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1,1,3-Trimethyl-2-(3-methylheptyl)cyclohexane depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with lipid membranes, affecting membrane fluidity and permeability. The molecular targets and pathways involved are specific to the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane: A simpler cycloalkane with no substituents.
1,1,3-Trimethylcyclohexane: Similar structure but lacks the 3-methylheptyl group.
1,1,2-Trimethylcyclohexane: Differently substituted cyclohexane with similar properties.
Uniqueness
1,1,3-Trimethyl-2-(3-methylheptyl)cyclohexane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 3-methylheptyl group differentiates it from other cyclohexane derivatives, influencing its reactivity and applications .
Propriétés
Numéro CAS |
86960-70-5 |
|---|---|
Formule moléculaire |
C17H34 |
Poids moléculaire |
238.5 g/mol |
Nom IUPAC |
1,1,3-trimethyl-2-(3-methylheptyl)cyclohexane |
InChI |
InChI=1S/C17H34/c1-6-7-9-14(2)11-12-16-15(3)10-8-13-17(16,4)5/h14-16H,6-13H2,1-5H3 |
Clé InChI |
BQYHJHZBQFKYBO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)CCC1C(CCCC1(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-([1,1'-Biphenyl]-4-yl)-2-(3-bromophenyl)-1,3-oxazole](/img/structure/B14419566.png)
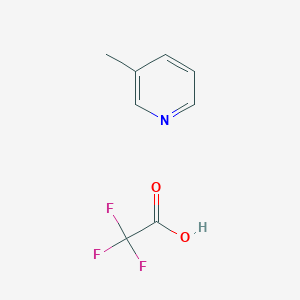
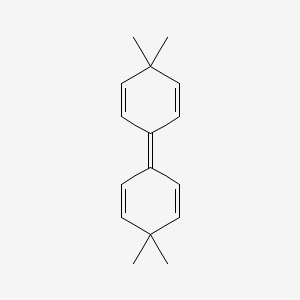
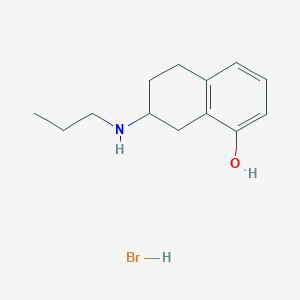
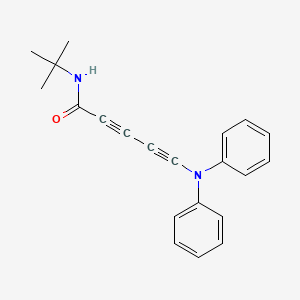
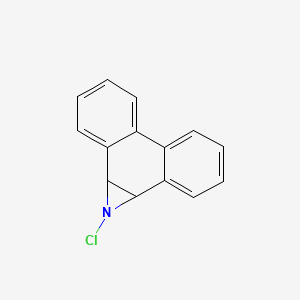


![1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene](/img/structure/B14419631.png)
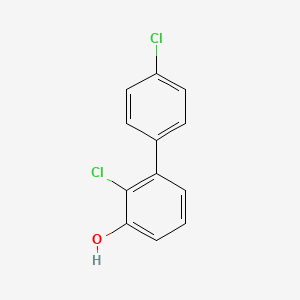

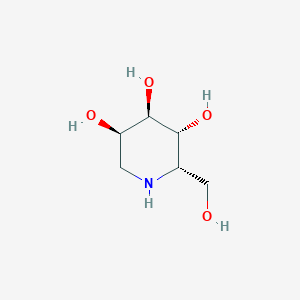
![3-[(2-Methoxyphenyl)methyl]-1-methylquinoxalin-2(1H)-one](/img/structure/B14419648.png)
